DFM-ETMOC is a synthetic compound that belongs to the chemical class of morpholine amides. It has a molecular formula of C14H20F2N2O2 and a molecular weight of 294.32 g/mol. This compound has a difluoromethylphenyl group, which makes it unique compared to other morpholine amides. DFM-ETMOC was first synthesized in the early 2000s and has since gained interest in various scientific fields due to its potential as a versatile building block in organic synthesis and as a potential drug candidate.
DFM-ETMOC is a white to off-white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as methanol and acetonitrile. It has a melting point of approximately 127-128°C and a boiling point of approximately 526.4°C at 760 mmHg. DFM-ETMOC has a pKa value of 8.24 and a logP value of 1.79, indicating moderate lipophilicity. Additionally, it exhibits good thermal stability under normal laboratory conditions.
DFM-ETMOC can be synthesized through a multistep process involving the reaction of difluorobenzene with ethylmorpholine, followed by N-alkylation and carboxylation. The final product can be purified through recrystallization or column chromatography. The purity and identity of DFM-ETMOC can be confirmed using various analytical techniques such as NMR spectroscopy, MS spectroscopy, and elemental analysis.
DFM-ETMOC can be analyzed using various analytical methods such as NMR spectroscopy, MS spectroscopy, HPLC, and elemental analysis. NMR spectroscopy is useful for confirming the structural identity and purity of DFM-ETMOC, while MS spectroscopy can be applied to identify any impurities. HPLC can be used to separate and quantify DFM-ETMOC in complex matrices, such as biological samples.
DFM-ETMOC has demonstrated a range of pharmacological effects, including anticonvulsant, anxiolytic, and anti-inflammatory activities in vitro and in vivo. It has shown potential for the treatment of neurological disorders such as epilepsy and anxiety disorders. DFM-ETMOC has also been tested for its antiviral and anticancer activities with promising results.
DFM-ETMOC has demonstrated low acute toxicity in animal studies, with an LD50 value greater than 2000 mg/kg in rodents. However, data on chronic toxicity and potential adverse effects on human health are limited and require further investigation.
DFM-ETMOC has several applications in scientific experiments, including as a building block in organic synthesis, as a potential drug candidate for neurological disorders, and as a tool compound for exploring the mechanisms underlying its biological activities.
Despite its potential as a versatile building block in organic synthesis and a potential drug candidate, research on DFM-ETMOC is still in its early stages. Currently, most studies have focused on its biological properties as a potential therapeutic agent.
DFM-ETMOC has potential implications in various fields of research and industry, including drug development, chemical synthesis, and materials science. Its unique chemical structure and properties make it a promising candidate for the development of new therapeutics, such as anticonvulsants and anxiolytics. It can also be used as a building block for the synthesis of new materials or as a tool compound for exploring the mechanisms underlying its biological effects.
Despite the promising potential of DFM-ETMOC, there are several limitations and future directions that need to be addressed. For example, more comprehensive studies on its safety and toxicity in humans are needed before it can be considered for clinical use. Additionally, further research is required to fully explore the therapeutic potential of DFM-ETMOC and its applications in organic synthesis and materials science. Finally, the synthesis of DFM-ETMOC is still challenging and requires further optimization to improve yields and scalability.
1. Further investigation of DFM-ETMOC's potential as a tool compound to explore the mechanisms underlying its biological activities. 2. Exploration of DFM-ETMOC's potential as an anticancer and antiviral agent. 3. Development of more efficient and scalable synthetic routes for DFM-ETMOC. 4. Investigation of potential applications of DFM-ETMOC as a building block in materials science. 5. Development of derivatives of DFM-ETMOC with improved pharmacological activity or selectivity. 6. Investigation of the impact of DFM-ETMOC on the immune system and its potential use in immunotherapy. 7. More comprehensive studies on the safety and toxicity of DFM-ETMOC in humans, including chronic toxicity and potential adverse effects on human health. 8. Comparison of the pharmacological profile of DFM-ETMOC with other morpholine amides to identify potential therapeutic targets and drug candidates for neurological disorders. 9. Investigation of the potential of DFM-ETMOC as a photosensitizer for photodynamic therapy. 10. Understanding the structure-activity relationships of the difluoromethylphenyl group in DFM-ETMOC to aid in the development of new therapeutic agents.
For inquiries regarding product suitability or assistance with placing orders, please don't hesitate to reach out to our expert technical support team. Alternatively, you can explore our informative guide pages for further assistance.